N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Description
N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: is a synthetic organic compound with the molecular formula C19H24N2O3 It is characterized by a cyclohexyl group attached to a butanamide chain, which is further connected to an isoindoline-1,3-dione moiety
Properties
CAS No. |
4873-72-7 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4g/mol |
IUPAC Name |
N-cyclohexyl-4-(1,3-dioxoisoindol-2-yl)butanamide |
InChI |
InChI=1S/C18H22N2O3/c21-16(19-13-7-2-1-3-8-13)11-6-12-20-17(22)14-9-4-5-10-15(14)18(20)23/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,19,21) |
InChI Key |
BZLYXQWAFKVDSC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions to form the isoindoline-1,3-dione structure.
Attachment of the Butanamide Chain: The isoindoline-1,3-dione is then reacted with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine to form the butanamide linkage.
Cyclohexyl Group Introduction: Finally, the cyclohexylamine is introduced to the butanamide intermediate under mild heating conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the isoindoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: May yield carboxylic acids or ketones depending on the reaction conditions.
Reduction: Typically produces alcohols or amines.
Substitution: Results in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug design and development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity as an anti-inflammatory, analgesic, or anticancer agent, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s isoindoline-1,3-dione moiety is particularly important for binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide
- N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)heptanamide
Uniqueness
Compared to these similar compounds, N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is unique due to its specific chain length and the resulting spatial configuration. This can influence its reactivity and interaction with biological targets, making it a distinct entity in both synthetic and biological contexts.
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